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molecular formula C6H4F3NO2S2 B2597093 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid CAS No. 157984-53-7

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid

Cat. No. B2597093
M. Wt: 243.22
InChI Key: NQXZMVCVHVUEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05324837

Procedure details

5-Methylthio-3-(trifluoromethyl)isothiazole-4-carboxylic acid (9.4 g, 39 mmol) was dissolved in 15 mL of quinoline and 0.6 g (4.2 mmol) of cuprous oxide was added. The mixture was heated at 170° C. for about 30 min and then allowed to cool. It was then diluted with ether and the resulting solution was washed with 100 mL of 2N hydrochloric acid, dried over sodium bicarbonate, filtered, and distilled to obtain 6.55 g (85 percent of theory) of the title compound as a colorless liquid boiling at 126°-127° C. at 84 mm Hg (11 kiloPascals (kPa)) pressure.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:7][N:6]=[C:5]([C:8]([F:11])([F:10])[F:9])[C:4]=1C(O)=O>N1C2C(=CC=CC=2)C=CC=1.CCOCC>[CH3:1][S:2][C:3]1[S:7][N:6]=[C:5]([C:8]([F:11])([F:9])[F:10])[CH:4]=1

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
CSC1=C(C(=NS1)C(F)(F)F)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
cuprous oxide
Quantity
0.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the resulting solution was washed with 100 mL of 2N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC(=NS1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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